

# Napabucasin pharmacokinetics PK profile in humans

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Napabucasin

CAS No.: 83280-65-3

Cat. No.: S536668

Get Quote

## Human Pharmacokinetic Profile of Napabucasin

The table below summarizes the core PK parameters of **napabucasin** and its major metabolite, M1 (dihydro-napabucasin), established in human studies.

Parameter	Napabucasin (Parent Drug)	Metabolite M1 (Dihydro-napabucasin)	Study Details
Recommended Phase 2 Dose	240-500 mg twice daily [1] [2]	-	Established in patients with advanced solid tumors [1].
Time to Peak (Median T~max~)	2.75 hours [3] [4]	2.25 hours [3] [4]	Single 240 mg oral dose in healthy males [3] [4].
Half-Life (Mean t~1/2~)	7.14 hours [3] [4]	7.92 hours [3] [4]	Single 240 mg oral dose in healthy males [3] [4].
Systemic Exposure	Higher than M1 (per C~max~ and AUC) [3] [4]	Lower than parent drug [3] [4]	-

Parameter	Napabucasin (Parent Drug)	Metabolite M1 (Dihydro-napabucasin)	Study Details
Primary Route of Elimination	Feces (57.2%) and Urine (23.8%) [3] [4]	-	Total radioactivity recovery was 81.1% of the dose [3] [4].
Apparent Renal Clearance	8.24 L/h [3] [4]	7.98 L/h [3] [4]	-

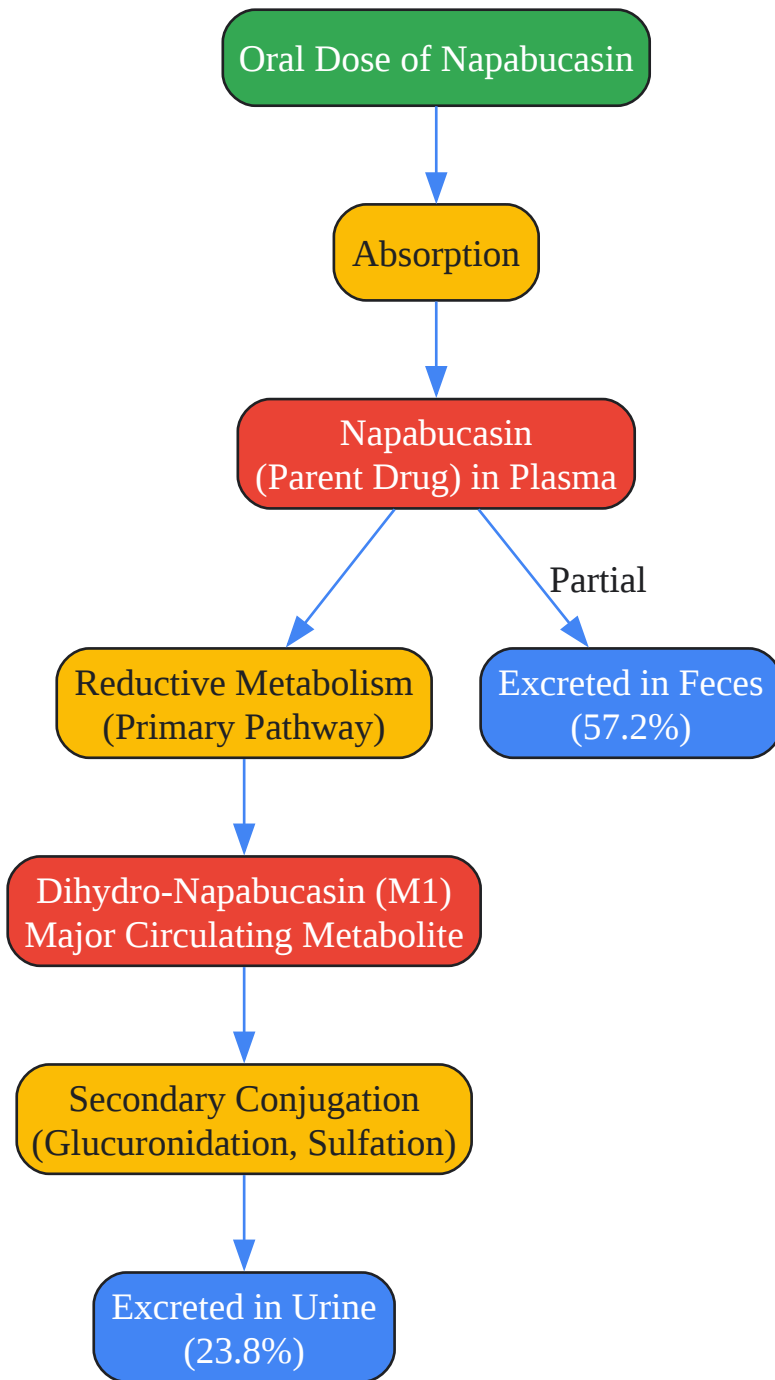
## Metabolism and Key Experimental Protocols

### Metabolic Pathway and Mass Balance

A pivotal mass balance study in healthy male subjects using a radiolabeled dose ( $^{14}\text{C}$ -**napabucasin**) provided a detailed map of the drug's fate in the body [3] [4].

- **Biotransformation:** **Napabucasin** is **extensively metabolized**, producing approximately 30 different metabolites [4].
- **Primary Pathway:** The major route is **reductive metabolism**. The sole major circulating metabolite is **M1**, formed by reduction of the naphthalene dione moiety. M1 is active but has 12.57-fold less activity compared to the parent **napabucasin** [3] [4].
- **Secondary Pathways:** Subsequent metabolism involves **glucuronidation** and **sulfation** (conjugation), which are common urinary metabolites [3] [4]. No uniquely human or disproportionate metabolite was identified [3].

The following diagram illustrates the primary metabolic pathway of **napabucasin** in humans:



[Click to download full resolution via product page](#)

## Detailed Methodology: Mass Balance Study

This study design is critical for understanding the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile [3] [4].

- **Study Design:** Phase 1, open-label, single-dose.
- **Subjects:** 8 healthy adult males.
- **Dose:** A single oral 240 mg dose of **napabucasin** containing approximately 100  $\mu\text{Ci}$  of  $^{14}\text{C}$ -**napabucasin**.
- **Sample Collection:** Subjects were confined for up to 12 days. Whole blood, plasma, urine, and fecal samples were collected at predefined intervals until specific radioactivity recovery criteria were met.
- **Bioanalysis:** Plasma, urine, and fecal samples were analyzed for total radioactivity. Plasma concentrations of **napabucasin** and M1 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Metabolite profiling was conducted using high-performance liquid chromatography (HPLC) with radiodetection.

## Safety, Tolerability, and Drug Interactions

- **Common Adverse Events:** The most frequently reported treatment-emergent adverse events are **gastrointestinal disorders**, such as diarrhea, nausea, and abdominal cramps. These were typically grade 1-2 in severity [3] [5] [1].
- **Drug-Drug Interactions (DDI):** **Napabucasin** has been identified as an **inhibitor of cytochrome P450 3A4 (CYP3A4)**. One study reported an  $\text{IC}_{50}$  of 67.79  $\mu\text{M}$  for **napabucasin** against CYP3A4.1, indicating a potential for DDIs when co-administered with drugs that are metabolized by this enzyme, such as the antiviral agent arbidol [6]. This warrants careful consideration in clinical practice.

## Key Takeaways for Researchers

- **Predictable PK:** **Napabucasin** demonstrates consistent and predictable pharmacokinetics across studies, with a half-life suitable for twice-daily dosing [3] [1].
- **Complex Metabolism:** It undergoes extensive and complex metabolism primarily via reduction, with **M1 as the key circulating active metabolite** [3] [4].
- **Manageable Safety Profile:** The primary toxicity is gastrointestinal, which is manageable and aligns with the known profile of many targeted therapies [5] [1].
- **Clinical Trial Consideration:** Future clinical trials combining **napabucasin** with other agents should account for its potential to inhibit CYP3A4 and plan for DDI assessments [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 1 study of napabucasin, a cancer stemness inhibitor ... [link.springer.com]
2. Napabucasin - an overview | ScienceDirect Topics [sciencedirect.com]
3. Mass balance and pharmacokinetics of an oral dose of 14 ... [pubmed.ncbi.nlm.nih.gov]
4. Mass balance and pharmacokinetics of an oral dose ... [pmc.ncbi.nlm.nih.gov]
5. A Phase I Study to Investigate the Safety, Tolerability and ... [link.springer.com]
6. Inhibitory effect of napabucasin on arbidol metabolism and ... [frontiersin.org]

To cite this document: Smolecule. [Napabucasin pharmacokinetics PK profile in humans]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b536668#napabucasin-pharmacokinetics-pk-profile-in-humans]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)